molecular formula C23H23NO4S B11616499 methyl (4Z)-1-(4-methoxybenzyl)-2-methyl-4-[4-(methylsulfanyl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl (4Z)-1-(4-methoxybenzyl)-2-methyl-4-[4-(methylsulfanyl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B11616499
M. Wt: 409.5 g/mol
InChI Key: JOLYOAAZRIARDX-MOSHPQCFSA-N
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Description

METHYL (4Z)-1-[(4-METHOXYPHENYL)METHYL]-2-METHYL-4-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyrrole ring, methoxyphenyl, and methylsulfanylphenyl groups

Preparation Methods

The synthesis of METHYL (4Z)-1-[(4-METHOXYPHENYL)METHYL]-2-METHYL-4-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves several steps. The synthetic route typically includes the formation of the pyrrole ring followed by the introduction of the methoxyphenyl and methylsulfanylphenyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis process efficiently.

Chemical Reactions Analysis

METHYL (4Z)-1-[(4-METHOXYPHENYL)METHYL]-2-METHYL-4-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

METHYL (4Z)-1-[(4-METHOXYPHENYL)METHYL]-2-METHYL-4-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL (4Z)-1-[(4-METHOXYPHENYL)METHYL]-2-METHYL-4-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

METHYL (4Z)-1-[(4-METHOXYPHENYL)METHYL]-2-METHYL-4-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can be compared with other similar compounds, such as:

    METHYL (4Z)-4-[(DIMETHYLAMINO)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE: This compound has a similar pyrrole ring structure but different substituents.

    METHYL (4Z)-1-[(4-HYDROXYPHENYL)METHYL]-2-METHYL-4-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE: This compound has a hydroxyl group instead of a methoxy group. The uniqueness of METHYL (4Z)-1-[(4-METHOXYPHENYL)METHYL]-2-METHYL-4-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H23NO4S

Molecular Weight

409.5 g/mol

IUPAC Name

methyl (4Z)-1-[(4-methoxyphenyl)methyl]-2-methyl-4-[(4-methylsulfanylphenyl)methylidene]-5-oxopyrrole-3-carboxylate

InChI

InChI=1S/C23H23NO4S/c1-15-21(23(26)28-3)20(13-16-7-11-19(29-4)12-8-16)22(25)24(15)14-17-5-9-18(27-2)10-6-17/h5-13H,14H2,1-4H3/b20-13-

InChI Key

JOLYOAAZRIARDX-MOSHPQCFSA-N

Isomeric SMILES

CC1=C(/C(=C/C2=CC=C(C=C2)SC)/C(=O)N1CC3=CC=C(C=C3)OC)C(=O)OC

Canonical SMILES

CC1=C(C(=CC2=CC=C(C=C2)SC)C(=O)N1CC3=CC=C(C=C3)OC)C(=O)OC

Origin of Product

United States

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